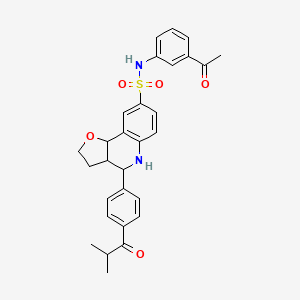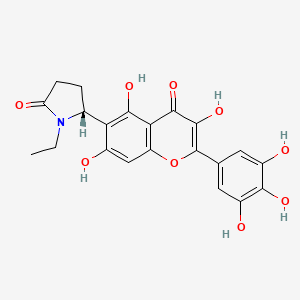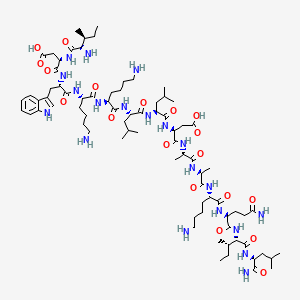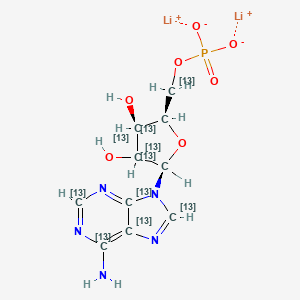
Mdm2/xiap-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mdm2/xiap-IN-3 is a dual inhibitor targeting both murine double minute 2 (MDM2) and X-linked inhibitor of apoptosis protein (XIAP). These proteins are crucial in regulating cell survival and apoptosis, making them significant targets in cancer therapy. This compound has shown promise in reducing the levels of MDM2 and XIAP proteins, thereby increasing the expression of p53, a tumor suppressor protein, leading to cancer cell death .
Métodos De Preparación
The synthesis of Mdm2/xiap-IN-3 involves the use of a tetrahydroquinoline scaffold. The synthetic route includes several steps, starting from commercially available starting materials. The key steps involve the formation of the tetrahydroquinoline core, followed by functionalization to introduce the necessary substituents for dual inhibition of MDM2 and XIAP . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Industrial production methods would likely scale up these laboratory procedures, optimizing for cost, efficiency, and environmental impact.
Análisis De Reacciones Químicas
Mdm2/xiap-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the tetrahydroquinoline scaffold, potentially altering its inhibitory activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its stability and reactivity.
Aplicaciones Científicas De Investigación
Mdm2/xiap-IN-3 has several scientific research applications:
Chemistry: It serves as a model compound for studying dual inhibition mechanisms and developing new inhibitors targeting MDM2 and XIAP.
Biology: The compound is used to investigate the roles of MDM2 and XIAP in cell survival and apoptosis, providing insights into cancer biology.
Mecanismo De Acción
Mdm2/xiap-IN-3 exerts its effects by binding to both MDM2 and XIAP, disrupting their interactions with other proteins. This leads to the degradation of MDM2 and XIAP proteins, resulting in the activation of p53. The increased levels of p53 promote apoptosis in cancer cells, inhibiting their growth and proliferation . The molecular targets and pathways involved include the ubiquitin-proteasome pathway, where MDM2 mediates the ubiquitination and degradation of p53, and the inhibition of caspase activity by XIAP .
Comparación Con Compuestos Similares
Mdm2/xiap-IN-3 is unique due to its dual inhibitory activity against both MDM2 and XIAP. Similar compounds include:
These compounds highlight the potential of dual inhibitors in cancer therapy, with this compound standing out due to its specific scaffold and dual-targeting mechanism.
Propiedades
Fórmula molecular |
C29H30N2O5S |
|---|---|
Peso molecular |
518.6 g/mol |
Nombre IUPAC |
N-(3-acetylphenyl)-4-[4-(2-methylpropanoyl)phenyl]-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide |
InChI |
InChI=1S/C29H30N2O5S/c1-17(2)28(33)20-9-7-19(8-10-20)27-24-13-14-36-29(24)25-16-23(11-12-26(25)30-27)37(34,35)31-22-6-4-5-21(15-22)18(3)32/h4-12,15-17,24,27,29-31H,13-14H2,1-3H3 |
Clave InChI |
UGXBYZCGWVTKDZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)C1=CC=C(C=C1)C2C3CCOC3C4=C(N2)C=CC(=C4)S(=O)(=O)NC5=CC=CC(=C5)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]pyrrol-2-yl]-1,3-thiazole](/img/structure/B15138660.png)




![(2R,3R)-2-hydroxy-3-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxybutanedioic acid](/img/structure/B15138685.png)



![2,3-Dihexadecoxypropoxy-[3-(trimethylazaniumyl)propyl]phosphinate](/img/structure/B15138718.png)
